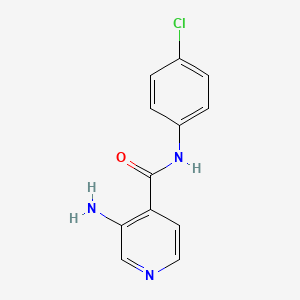
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is a chiral compound with a benzimidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-(6-methyl-benzimidazol-1-yl)-ethanol: The non-chiral version of the compound.
2-(6-Methyl-benzimidazol-1-yl)-ethanol: Lacks the methyl group on the ethyl chain.
1-Methyl-2-(benzimidazol-1-yl)-ethanol: Lacks the methyl group on the benzimidazole ring.
Uniqueness
1H-Benzimidazole-1-ethanol,alpha,6-dimethyl-,(alphas)-(9ci) is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted counterparts. The presence of the methyl group on both the benzimidazole ring and the ethyl chain can also influence its chemical reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(2S)-1-(6-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-10-11(5-8)13(7-12-10)6-9(2)14/h3-5,7,9,14H,6H2,1-2H3/t9-/m0/s1 |
Clave InChI |
NUCUHKBUOLFSGT-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N=CN2C[C@H](C)O |
SMILES canónico |
CC1=CC2=C(C=C1)N=CN2CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)



![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)






